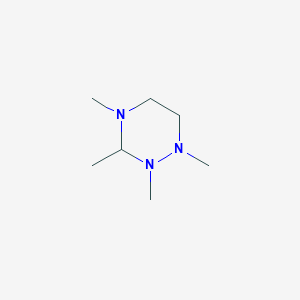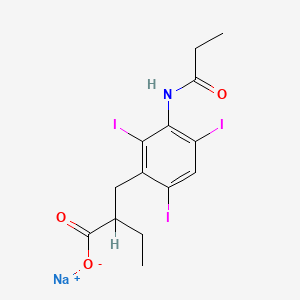
alpha-Ethyl-3-propionamido-2,4,6-triiodohydrocinnamic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt involves multiple steps, typically starting with the iodination of a phenyl ring. The introduction of the propionylamino group is achieved through a series of substitution reactions. The final step involves the formation of the sodium salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, reducing the time and cost associated with the synthesis.
化学反応の分析
Types of Reactions
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The iodine atoms can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Ethyl-3-(3-acetylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
- 2-Ethyl-3-(3-butyrylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
Uniqueness
Compared to similar compounds, 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is unique due to its specific propionylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in certain applications, such as diagnostic imaging and biochemical assays.
特性
CAS番号 |
69382-16-7 |
|---|---|
分子式 |
C14H15I3NNaO3 |
分子量 |
648.98 g/mol |
IUPAC名 |
sodium;2-[[2,4,6-triiodo-3-(propanoylamino)phenyl]methyl]butanoate |
InChI |
InChI=1S/C14H16I3NO3.Na/c1-3-7(14(20)21)5-8-9(15)6-10(16)13(12(8)17)18-11(19)4-2;/h6-7H,3-5H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChIキー |
JWTDQMZNYKKRHR-UHFFFAOYSA-M |
正規SMILES |
CCC(CC1=C(C(=C(C=C1I)I)NC(=O)CC)I)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)

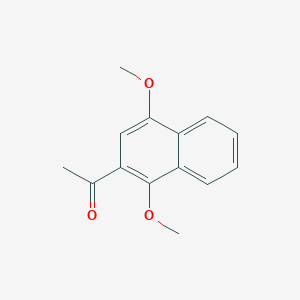
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
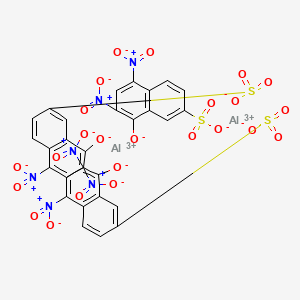
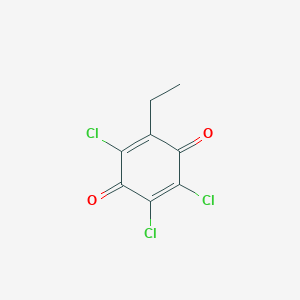
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
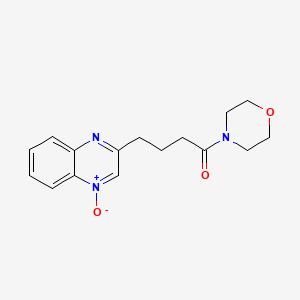
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
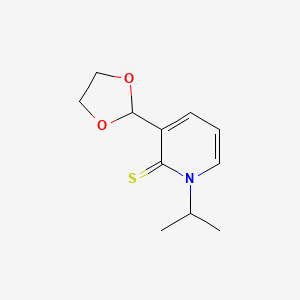
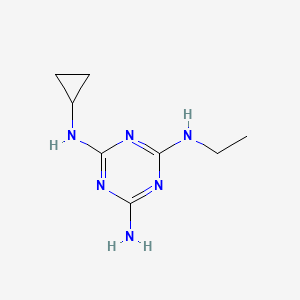
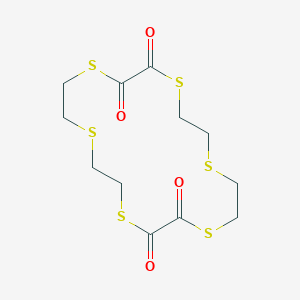
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
